molecular formula C24H22N8O2S B14055251 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile CAS No. 87617-94-5

2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile

Cat. No.: B14055251
CAS No.: 87617-94-5
M. Wt: 486.6 g/mol
InChI Key: OBYJOGFVWSLYDP-UHFFFAOYSA-N
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Description

2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile is a complex organic compound with a unique structure that includes both azo and thiophene groups. This compound is known for its vibrant color properties and is often used in dye and pigment industries. Its molecular formula is C24H23N7S, and it has a molecular weight of 441.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives followed by azo coupling with thiophene derivatives. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction typically produces amine derivatives .

Scientific Research Applications

2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile involves its interaction with molecular targets such as enzymes and cellular receptors. The azo groups can undergo reduction within biological systems, leading to the formation of active metabolites that exert various effects. The compound’s interaction with cellular pathways can result in changes in cellular function and signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(phenylazo)-3-thiophenecarbonitrile
  • 2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-methylphenylazo)-3-thiophenecarbonitrile

Uniqueness

2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .

Properties

CAS No.

87617-94-5

Molecular Formula

C24H22N8O2S

Molecular Weight

486.6 g/mol

IUPAC Name

2-[[4-[butyl(2-cyanoethyl)amino]phenyl]diazenyl]-5-[(4-nitrophenyl)diazenyl]thiophene-3-carbonitrile

InChI

InChI=1S/C24H22N8O2S/c1-2-3-14-31(15-4-13-25)21-9-5-20(6-10-21)28-30-24-18(17-26)16-23(35-24)29-27-19-7-11-22(12-8-19)32(33)34/h5-12,16H,2-4,14-15H2,1H3

InChI Key

OBYJOGFVWSLYDP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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